(5E)-3-{[(2-bromophenyl)amino]methyl}-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-[(2-BROMOANILINO)METHYL]-5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-BROMOANILINO)METHYL]-5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the core thiazole structure.
Substitution Reactions: The introduction of the bromine and chlorine substituents can be achieved through electrophilic aromatic substitution reactions. Bromine and chlorine sources, such as bromine and chlorine gas or their respective halogenating agents, are used under controlled conditions to ensure selective substitution.
Condensation Reactions: The final step involves the condensation of the thiazole derivative with an appropriate aldehyde or ketone to introduce the phenylmethylidene group. This reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-BROMOANILINO)METHYL]-5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, and various nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-[(2-BROMOANILINO)METHYL]-5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-[(2-BROMOANILINO)METHYL]-5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and substituents allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents, such as 2-aminothiazole and 4-phenylthiazole.
Benzothiazole Derivatives: Compounds with a benzothiazole ring, such as 2-mercaptobenzothiazole and 6-chlorobenzothiazole.
Uniqueness
3-[(2-BROMOANILINO)METHYL]-5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of bromine, chlorine, and phenylmethylidene substituents on the thiazole ring
Properties
Molecular Formula |
C17H12BrClN2OS2 |
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Molecular Weight |
439.8 g/mol |
IUPAC Name |
(5E)-3-[(2-bromoanilino)methyl]-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12BrClN2OS2/c18-13-3-1-2-4-14(13)20-10-21-16(22)15(24-17(21)23)9-11-5-7-12(19)8-6-11/h1-9,20H,10H2/b15-9+ |
InChI Key |
CUJBRVKKDKBWRU-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=S)Br |
Canonical SMILES |
C1=CC=C(C(=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)Br |
Origin of Product |
United States |
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